molecular formula C12H22O2 B14450819 Methyl [(1S,2S)-2-hexylcyclopropyl]acetate CAS No. 73765-18-1

Methyl [(1S,2S)-2-hexylcyclopropyl]acetate

Cat. No.: B14450819
CAS No.: 73765-18-1
M. Wt: 198.30 g/mol
InChI Key: VSKWTVATUAOXNT-QWRGUYRKSA-N
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Description

Methyl [(1S,2S)-2-hexylcyclopropyl]acetate is an organic compound with a unique structure that includes a cyclopropyl ring substituted with a hexyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(1S,2S)-2-hexylcyclopropyl]acetate typically involves the cyclopropanation of an appropriate alkene followed by esterification. One common method is the reaction of hexylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then esterified with acetic anhydride under acidic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(1S,2S)-2-hexylcyclopropyl]acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Methyl [(1S,2S)-2-hexylcyclopropyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and cyclopropanation reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl [(1S,2S)-2-hexylcyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active cyclopropyl compound, which can then interact with biological pathways, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate
  • Methyl [(1R,2S)-2-isopropyl-5-methylcyclohexyl]acetate

Uniqueness

Methyl [(1S,2S)-2-hexylcyclopropyl]acetate is unique due to its specific cyclopropyl structure and hexyl substitution, which confer distinct chemical and physical properties compared to other similar esters. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

73765-18-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

methyl 2-[(1S,2S)-2-hexylcyclopropyl]acetate

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-10-8-11(10)9-12(13)14-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1

InChI Key

VSKWTVATUAOXNT-QWRGUYRKSA-N

Isomeric SMILES

CCCCCC[C@H]1C[C@H]1CC(=O)OC

Canonical SMILES

CCCCCCC1CC1CC(=O)OC

Origin of Product

United States

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